2-Chloro-5-methoxy-4-methylpyrimidine
Description
2-Chloro-5-methoxy-4-methylpyrimidine (CAS: 1015846-31-7 , 1192813-64-1 ) is a halogenated pyrimidine derivative with substitutions at positions 2 (chloro), 4 (methyl), and 5 (methoxy). Pyrimidines are heterocyclic aromatic compounds critical in pharmaceutical and agrochemical synthesis due to their role as bioisosteres for nucleic acid bases. The chloro group at position 2 enhances reactivity in nucleophilic substitution reactions, while the methoxy and methyl groups influence steric and electronic properties, modulating solubility and binding affinity in biological systems .
Properties
IUPAC Name |
2-chloro-5-methoxy-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQFWSOESDYTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine typically involves the chlorination of 5-methoxy-4-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
2-Chloro-5-methoxy-4-methylpyrimidine is utilized as an intermediate in the synthesis of compounds with anticancer properties. It serves as a precursor for various pharmaceuticals aimed at treating tumors. For instance, derivatives of this compound have been linked to the development of potent antitumor agents, highlighting its significance in cancer research and drug development .
Agricultural Chemicals
This compound is also employed in the formulation of herbicides and pesticides. Its chlorinated structure allows for the modification of biological activity, making it suitable for creating effective agricultural chemicals. Specifically, it has been noted as an important intermediate in the synthesis of sulfonamide-based herbicides, which are known for their high efficiency against weeds .
Organic Synthesis
Synthesis of Other Compounds
The versatility of this compound extends to its role in organic synthesis. It can be transformed into various functionalized derivatives through nucleophilic substitution reactions. This property makes it a valuable building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Application |
|---|---|---|
| Reaction with phosphorous oxychloride | 89% | Preparation of 2-chloro-5-methylthio pyrimidine |
| Nucleophilic substitution with amines | Varies | Synthesis of biologically active compounds |
| Coupling reactions with carbon-based nucleophiles | Varies | Creation of complex organic structures |
Case Study: Anticancer Agents
Research published in various journals has documented the synthesis of novel anticancer agents derived from this compound. For example, studies have shown that modifications to this compound can enhance its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound in drug discovery programs .
Theoretical Studies
Recent theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound. These studies help predict how modifications to the molecule can affect its biological activity and stability, guiding future synthetic efforts .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogues, their substitution patterns, and physicochemical properties:
Key Observations:
- Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 4-Chloro-5-methoxy-2-methylpyrimidine (CAS 698-33-9) has a chloro group at position 4 instead of 2, reducing its utility in SNAr reactions compared to the target compound .
- Functional Group Effects :
- Ethoxy (A580720) vs. methoxy (target): Ethoxy increases hydrophobicity, favoring membrane permeability in agrochemicals .
- Trifluoromethyl (A770667): Enhances metabolic resistance but may reduce solubility .
- Fluorine (CAS 1801-06-5): Improves binding affinity in enzyme inhibitors due to electronegativity and van der Waals interactions .
Physicochemical Properties
- Boiling Point and Density :
- Crystallographic Behavior :
- 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2) forms a 3D framework via Cl···N interactions (3.094–3.100 Å) . The target compound’s methyl group may disrupt such packing, altering solubility and stability.
Biological Activity
2-Chloro-5-methoxy-4-methylpyrimidine is a pyrimidine derivative characterized by its unique substitution pattern, which contributes to its distinct chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 158.59 g/mol. Its structure features:
- A chlorine atom at the 2-position
- A methoxy group at the 5-position
- A methyl group at the 4-position
This specific arrangement enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorine atom and methoxy group are crucial for its binding affinity and reactivity. Notably, this compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes (CYP1A2), which play significant roles in drug metabolism and can influence drug-drug interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related pyrimidine compounds demonstrated significant inhibition of COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that certain pyrimidine derivatives can exhibit significant cytotoxicity against tumor cells, potentially through mechanisms involving DNA alkylation and cell cycle disruption . For example, a related study reported that specific pyrimidine derivatives displayed IC values below 10 μM against HeLa cells, indicating promising anticancer properties .
Case Studies and Research Findings
- Inhibition of Cytochrome P450 : Preliminary studies indicate that this compound acts as an inhibitor of CYP1A2, impacting drug metabolism significantly. This property suggests its utility in pharmacological applications where modulation of drug metabolism is critical.
- Anti-inflammatory Effects : In a comparative analysis, several pyrimidine derivatives were found to exhibit anti-inflammatory effects in rat models, with some compounds showing ED values similar to indomethacin, a well-known anti-inflammatory drug .
- Antiproliferative Studies : A recent investigation into the antiproliferative activity of synthesized pyrimidines revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines at low concentrations, reinforcing the potential of this class of compounds in cancer therapy .
Summary Table: Biological Activities of Related Pyrimidines
| Compound Name | Biological Activity | IC / ED Values | Notes |
|---|---|---|---|
| This compound | Enzyme Inhibition (CYP1A2) | N/A | Potential for drug-drug interactions |
| Pyrimidine Derivative A | Anti-inflammatory (COX-2 Inhibition) | IC = 0.04 μmol | Comparable to celecoxib |
| Pyrimidine Derivative B | Anticancer (HeLa Cells) | IC < 10 μM | Significant cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
